molecular formula C6H14Cl2Si B3251207 (Dichloromethyl)dimethyl-n-propylsilane CAS No. 207853-68-7

(Dichloromethyl)dimethyl-n-propylsilane

Cat. No.: B3251207
CAS No.: 207853-68-7
M. Wt: 185.16 g/mol
InChI Key: NOIURJTUGBYOLG-UHFFFAOYSA-N
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Description

(Dichloromethyl)dimethyl-n-propylsilane: is an organosilicon compound with the molecular formula C6H14Cl2Si. It is a type of silane, which are compounds containing silicon atoms bonded to hydrogen and/or carbon atoms. This compound is characterized by the presence of a dichloromethyl group and a dimethyl-n-propyl group attached to a silicon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Dichloromethyl)dimethyl-n-propylsilane: can be synthesized through various methods, including:

  • Direct Synthesis: : This involves the reaction of dichloromethylsilane with n-propylmagnesium chloride under controlled conditions.

  • Hydrolysis: : Starting from dichloromethyl-n-propylsilane, hydrolysis can be performed to introduce the dimethyl groups.

Industrial Production Methods

In an industrial setting, the compound is typically produced through a controlled reaction involving silicon tetrachloride and organic reagents under specific conditions to ensure high yield and purity.

Chemical Reactions Analysis

(Dichloromethyl)dimethyl-n-propylsilane: undergoes various types of chemical reactions, including:

  • Oxidation: : The silicon atom can be oxidized to form silanols or siloxanes.

  • Reduction: : Reduction reactions can be used to remove chlorine atoms, forming different organosilicon compounds.

  • Substitution: : The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and water.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

  • Silanols: : Formed through oxidation reactions.

  • Siloxanes: : Resulting from further oxidation of silanols.

  • Alkylsilanes: : Produced through substitution reactions.

Scientific Research Applications

(Dichloromethyl)dimethyl-n-propylsilane: has several applications in scientific research, including:

  • Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex silicon-containing compounds.

  • Biology: : Employed in the study of silicon-based biomolecules and their interactions with biological systems.

  • Medicine: : Investigated for potential use in drug delivery systems and as a precursor for medical imaging agents.

  • Industry: : Utilized in the production of silicones and other silicon-based materials.

Mechanism of Action

The mechanism by which (Dichloromethyl)dimethyl-n-propylsilane exerts its effects involves its reactivity with various functional groups. The silicon atom can form bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

(Dichloromethyl)dimethyl-n-propylsilane: is similar to other organosilicon compounds such as dimethylsilane and trimethylsilane . it is unique due to the presence of the dichloromethyl group, which imparts different reactivity and properties compared to its counterparts.

Similar Compounds

  • Dimethylsilane

  • Trimethylsilane

  • Dichloromethylsilane

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Properties

IUPAC Name

dichloromethyl-dimethyl-propylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14Cl2Si/c1-4-5-9(2,3)6(7)8/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIURJTUGBYOLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[Si](C)(C)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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